

# A Comprehensive Technical Guide to DMT-2'O-Methyl-rC(tac) Phosphoramidite

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## Compound of Interest

Compound Name: *DMT-2'O-Methyl-rC(tac)  
phosphoramidite*

Cat. No.: *B574430*

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For researchers, scientists, and professionals in drug development, the precise chemical synthesis of modified oligonucleotides is a cornerstone of innovation. Among the critical reagents enabling this work is **DMT-2'O-Methyl-rC(tac) phosphoramidite**, a modified cytidine phosphoramidite designed for the efficient and reliable synthesis of RNA oligonucleotides with enhanced stability and specific therapeutic properties. This guide provides an in-depth overview of its properties, experimental protocols for its use, and the biological pathways it can influence.

## Core Properties and Specifications

**DMT-2'O-Methyl-rC(tac) phosphoramidite** is a key building block for introducing 2'-O-methylated cytidine into a growing oligonucleotide chain during solid-phase synthesis. This modification is crucial for increasing the nuclease resistance and binding affinity of the resulting RNA molecule, making it a valuable component in the development of antisense oligonucleotides, siRNAs, and other RNA-based therapeutics.<sup>[1][2]</sup> The molecule incorporates three key protective groups: a 5'-dimethoxytrityl (DMT) group for ease of monitoring and purification, a 2'-O-methyl group for conferring desirable biological properties, and a tert-butylphenoxyacetyl (tac) group protecting the exocyclic amine of cytidine, which allows for rapid deprotection.<sup>[1][2]</sup>

Property	Value
CAS Number	179486-26-1
Molecular Formula	C <sub>52</sub> H <sub>64</sub> N <sub>5</sub> O <sub>10</sub> P
Molecular Weight	950.07 g/mol
Purity	Typically ≥97% by HPLC
Appearance	White to off-white powder
Solubility	Soluble in acetonitrile, dimethyl sulfoxide (DMSO), and ethanol.[3]
Storage Conditions	Store at -20°C under an inert atmosphere (e.g., nitrogen or argon).[4]
Stability	Stable for at least 4 years when stored correctly. Stock solutions should be stored at -20°C or -80°C and used within 1 to 6 months.[3][5]

## Experimental Protocols

The use of **DMT-2'O-Methyl-rC(tac) phosphoramidite** follows the standard phosphoramidite solid-phase oligonucleotide synthesis cycle. The following protocols are representative and may require optimization based on the specific oligonucleotide sequence and synthesis platform.

### Solid-Phase Oligonucleotide Synthesis

This protocol outlines the key steps for incorporating **DMT-2'O-Methyl-rC(tac) phosphoramidite** into an oligonucleotide chain on an automated DNA/RNA synthesizer.

Materials:

- **DMT-2'O-Methyl-rC(tac) phosphoramidite**
- Anhydrous acetonitrile
- Activator solution (e.g., 0.45 M 5-Ethylthio-1H-tetrazole in acetonitrile)

- Capping solution A (e.g., acetic anhydride/lutidine/THF) and Capping solution B (e.g., N-methylimidazole/THF)
- Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)
- Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
- Controlled pore glass (CPG) solid support functionalized with the initial nucleoside

Procedure:

- Preparation: Dissolve **DMT-2'O-Methyl-rC(tac) phosphoramidite** in anhydrous acetonitrile to a final concentration of 0.1 M. Install the solution on an automated synthesizer.
- Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
  - Deblocking (Detritylation): The 5'-DMT group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution. The released trityl cation is orange, allowing for spectrophotometric monitoring of the coupling efficiency.
  - Coupling: The **DMT-2'O-Methyl-rC(tac) phosphoramidite** solution is mixed with the activator solution and delivered to the synthesis column. The coupling reaction typically proceeds for 2-5 minutes. A high coupling efficiency of >99% is generally expected for 2'-O-methyl phosphoramidites.
  - Capping: Any unreacted 5'-hydroxyl groups on the solid support are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.
  - Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester by the oxidizing solution.
- Chain Elongation: Repeat the synthesis cycle until the desired oligonucleotide sequence is assembled.
- Final Deblocking: After the final coupling step, the terminal 5'-DMT group can either be removed on the synthesizer (DMT-off) or left on for purification purposes (DMT-on).

## Cleavage and Deprotection

The use of the 'tac' protecting group allows for significantly faster deprotection compared to standard protecting groups.

Materials:

- Ammonia/Methylamine (AMA) solution (1:1 v/v mixture of concentrated aqueous ammonia and 40% aqueous methylamine) or concentrated aqueous ammonia.
- Anhydrous acetonitrile

Procedure:

- Cleavage from Support and Phosphate Deprotection:
  - Wash the solid support with anhydrous acetonitrile and dry thoroughly.
  - Transfer the support to a pressure-tight vial.
  - Add AMA solution and incubate at 65°C for 10-15 minutes, or at room temperature for 2 hours. This step cleaves the oligonucleotide from the solid support and removes the cyanoethyl protecting groups from the phosphate backbone.
- Base Deprotection (tac group removal):
  - The same AMA treatment simultaneously removes the tac protecting group from the cytidine bases. If using concentrated ammonia alone, deprotection can be achieved in approximately 15 minutes at 55°C or 2 hours at room temperature.
- Evaporation: After deprotection, cool the vial and carefully transfer the supernatant containing the oligonucleotide to a new tube. Evaporate the solution to dryness using a centrifugal evaporator.

## Purification

The crude oligonucleotide can be purified using various HPLC methods. For DMT-on oligonucleotides, reverse-phase HPLC is particularly effective.

#### Materials:

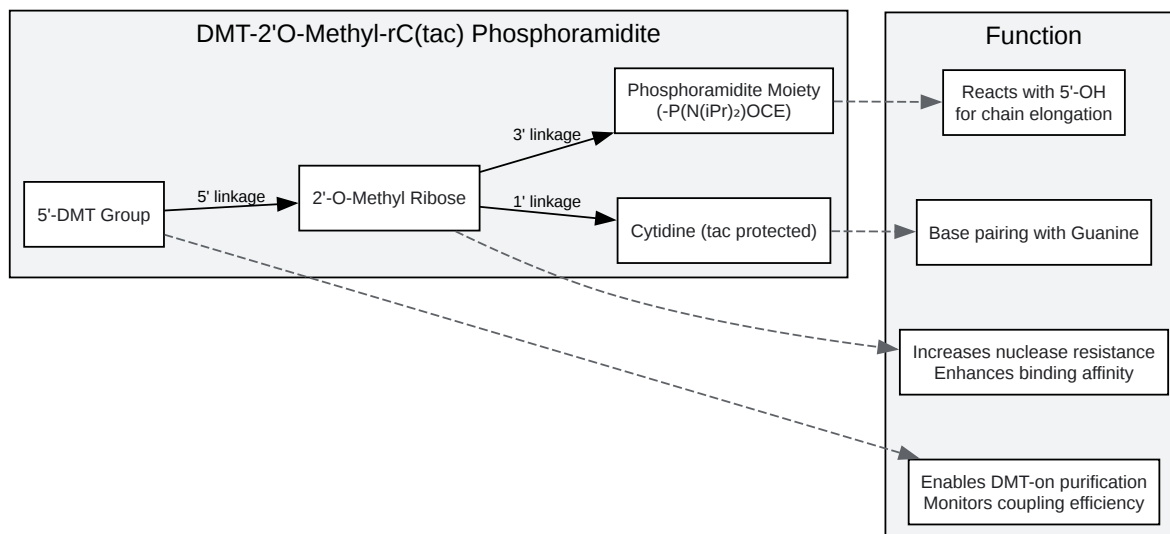
- HPLC system with a UV detector
- Reverse-phase HPLC column (e.g., C18)
- Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
- Mobile Phase B: Acetonitrile
- Detritylation solution: 80% acetic acid in water

#### Procedure (DMT-on Purification):

- Sample Preparation: Re-dissolve the dried crude oligonucleotide in mobile phase A.
- HPLC Separation: Inject the sample onto the HPLC system. The DMT-on full-length product will be significantly more hydrophobic and thus have a longer retention time than the DMT-off failure sequences. Elute with a gradient of mobile phase B.
- Fraction Collection: Collect the peak corresponding to the DMT-on product.
- DMT Removal: Evaporate the collected fraction to dryness. Re-dissolve the residue in the detritylation solution and incubate at room temperature for 30 minutes.
- Desalting: Neutralize the solution and desalt the oligonucleotide using a size-exclusion column or ethanol precipitation to obtain the final purified product.

## Visualizing Workflows and Pathways

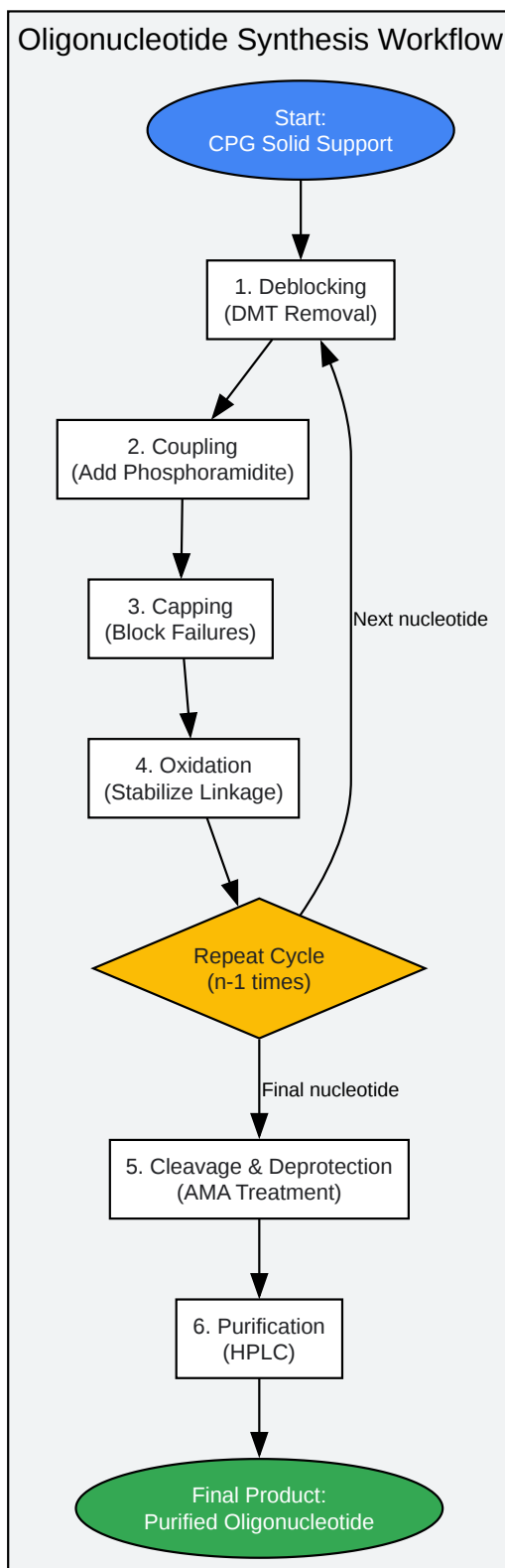
### Logical Structure of DMT-2'O-Methyl-rC(tac) Phosphoramidite

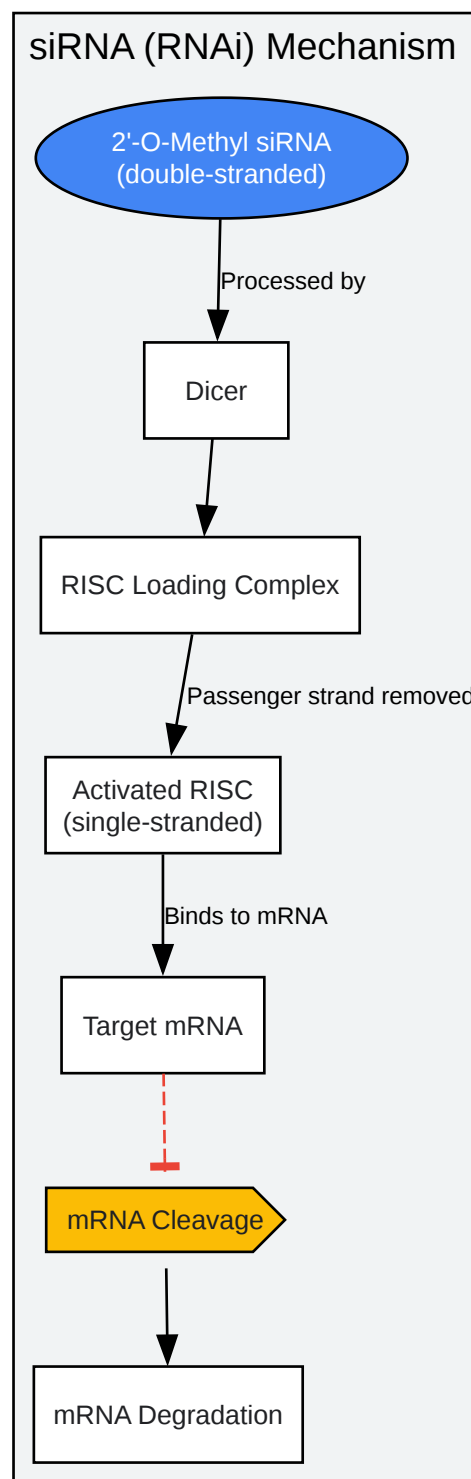
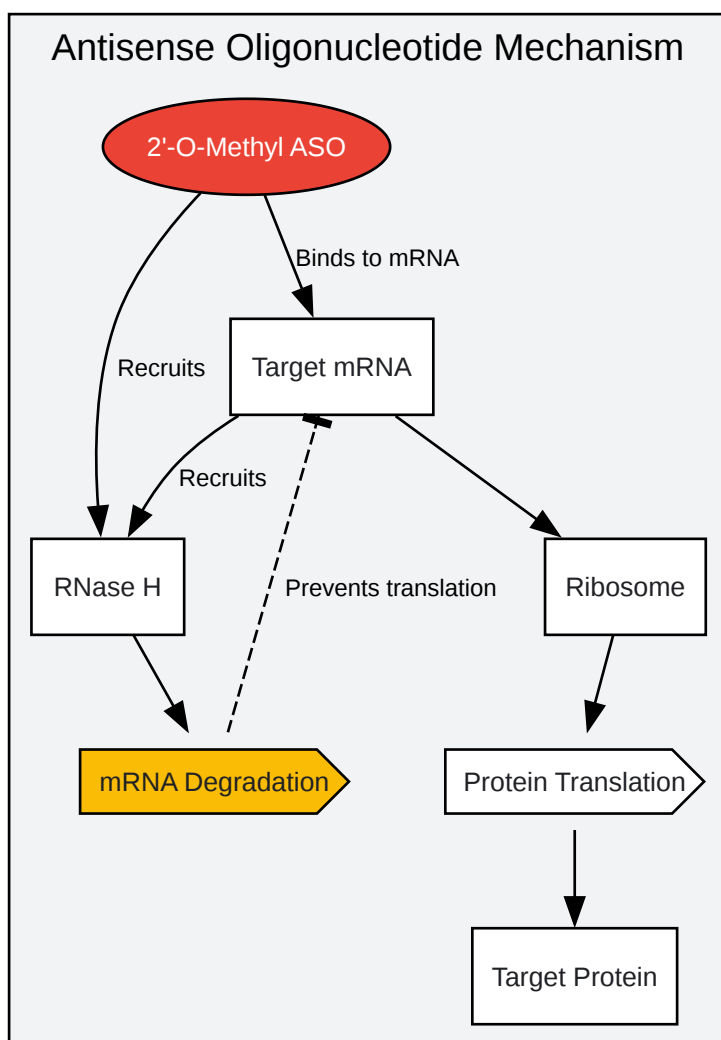


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Caption: Functional components of the phosphoramidite.

## Experimental Workflow for Oligonucleotide Synthesis





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